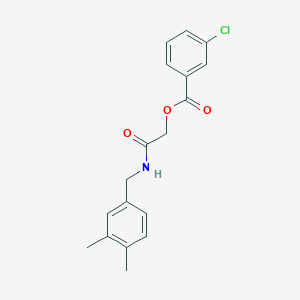

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate, also known as DDAO, is a fluorescent dye that has been widely used in scientific research for various applications. This compound has unique properties that make it an attractive tool for studying biological processes, including its high quantum yield, photostability, and low toxicity.

Aplicaciones Científicas De Investigación

Improved Synthesis Methods : Sieber (1987) discusses an improved method for anchoring Fmoc-amino acids to polystyrene, which could be relevant for the synthesis of compounds like 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate (Sieber, 1987).

Synthesis and Evaluation of Derivatives : Research by Vachala et al. (2011) involves the synthesis of derivatives similar to the subject compound and their evaluation for anti-inflammatory, antiproliferative, and antimicrobial activities (Vachala, Srinivasan, & Prakash, 2011).

Photochemical Dimerization Studies : Taylor and Kan (1963) studied the photochemical dimerization of compounds including 2-amino-5chloropyridine, which shares structural similarities with the subject compound (Taylor & Kan, 1963).

Investigation of Intermolecular Hydrogen Bonding : Wash et al. (1997) examined a compound with a pyridone terminus that forms an intermolecularly hydrogen-bonded dimer. This study could offer insights into the behavior of related compounds (Wash, Maverick, Chiefari, & Lightner, 1997).

Antioxidant and Biochemical Activities : A study by Joseph and Rani (2013) on mixed ligand metal complexes, including those with 4-aminoantipyrine, could provide information on the biochemical activities of compounds similar to the subject chemical (Joseph & Rani, 2013).

Synthesis of Related Compounds : Lin (2013) discusses the synthesis of 2-amino-4,5-dimethylbenzoic acid, offering insights into synthetic methods that could be applicable to the synthesis of similar compounds (Lin, 2013).

Study on Electrophilic Center and Substituents : Um et al. (2006) conducted a kinetic study on the reactions of 4-nitrophenyl benzoate and its derivatives with pyridines, which might be relevant to understanding the reactivity of similar compounds (Um, Hwang, Baek, & Park, 2006).

Propiedades

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-6-7-14(8-13(12)2)10-20-17(21)11-23-18(22)15-4-3-5-16(19)9-15/h3-9H,10-11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVZRLNPCNDLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2764249.png)

![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)

![[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2764254.png)

![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

![3-cinnamyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2764261.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2764267.png)

![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)